molecular formula C21H15NO2 B1608839 3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile CAS No. 465514-74-3

3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile

Cat. No.: B1608839
CAS No.: 465514-74-3
M. Wt: 313.3 g/mol
InChI Key: CMMDWFJQYJTCHH-UHFFFAOYSA-N
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Description

3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile is an aromatic nitrile derivative characterized by a phenoxyphenyl acetyl substituent at the 3-position of the benzonitrile core. This structure imparts unique electronic and steric properties, making it a compound of interest in pharmaceutical and materials science research.

Properties

IUPAC Name

3-[2-(3-phenoxyphenyl)acetyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2/c22-15-17-7-4-8-18(12-17)21(23)14-16-6-5-11-20(13-16)24-19-9-2-1-3-10-19/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMDWFJQYJTCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384962
Record name 3-[2-(3-phenoxyphenyl)acetyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465514-74-3
Record name 3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465514-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(3-phenoxyphenyl)acetyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile typically involves the reaction of 3-phenoxybenzaldehyde with 3-cyanobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Electronic and Steric Modifications

  • Phenoxy vs. Chloro Substituents: The phenoxy group in the target compound enhances π-conjugation and may improve binding to biological targets (e.g., enzymes or receptors) compared to the electron-withdrawing chloro substituent in 3-[2-(3-Chlorophenyl)acetyl]benzonitrile . The latter’s higher toxicity (as per its safety data sheet) likely stems from reactive chlorine intermediates.
  • Thiazole and Ferrocene Incorporation : The bromobenzyl-thiazole analog () exhibits aggregation-induced emission enhancement (AIEE), a property valuable in organic light-emitting diodes (OLEDs) . Ferrocene derivatives () show redox activity, making them suitable for catalytic or sensor applications .

Conflicting Data Clarification

lists the molecular formula of this compound as C₁₅H₁₆N₂OS₂, which includes sulfur—an element absent in the target compound’s structure. Further verification via spectral data (e.g., NMR or mass spectrometry) is recommended.

Optoelectronic Materials

Compounds like (Z)-4-(2-(3-(4-Bromobenzyl)benzo[d]thiazol-2-ylidene)acetyl)benzonitrile () demonstrate tunable solid-state emission, a property leveraged in OLEDs and sensors . The target compound’s extended conjugation via the phenoxyphenyl group could similarly enhance emissive properties.

Drug Development

  • Selectivity and Potency: Amino- and fluorophenyl-substituted analogs (e.g., and ) are explored for therapeutic applications, such as kinase inhibition or anticancer activity. The phenoxy group in the target compound may improve lipophilicity, aiding blood-brain barrier penetration .
  • Safety Profiles : The chloro-substituted analog’s safety data () underscores the need for rigorous toxicity screening in structurally related compounds .

Biological Activity

3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile, also known by its CAS number 465514-74-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N O2. Its structure features a phenoxy group attached to a benzonitrile core, which may influence its interaction with biological targets.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC18H16N O2
CAS Number465514-74-3
Molecular Weight276.33 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and inflammation.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound. For instance, in vitro assays have demonstrated that it exhibits significant cytotoxicity against several cancer cell lines, including prostate cancer (PC3) and breast cancer (Bcap37). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
PC30.2Apoptosis induction
Bcap371.8Cell cycle arrest
BGC8231.7Apoptosis induction

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, revealing effective inhibition at low concentrations.

Table 3: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus15.6231.25
Escherichia coli62.5>2000

Study on Anticancer Effects

A study published in International Journal of Molecular Sciences highlighted the synthesis and bioactivity of similar compounds, indicating that derivatives with phenoxy groups often exhibit enhanced anticancer properties due to their ability to modulate signaling pathways involved in tumor growth .

Study on Antimicrobial Effects

Another research article focused on the antibacterial effects of phenoxy-substituted compounds found that these derivatives could effectively target Gram-positive bacteria without significant cytotoxicity towards normal human cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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